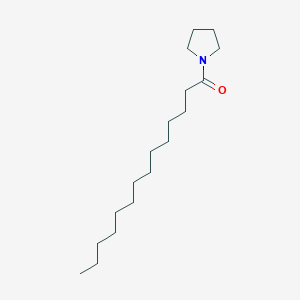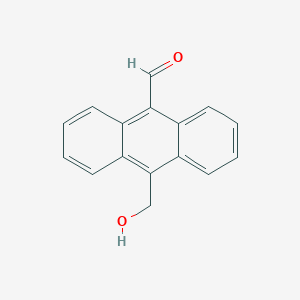![molecular formula C5H6N6 B3193431 Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine CAS No. 71680-61-0](/img/structure/B3193431.png)
Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: is an organic compound belonging to the class of heterocyclic compounds It features a fused ring system comprising a pyrazole ring and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reaction: One common method involves the cyclocondensation of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile.
Amination and Nitrosation: Another method includes aminating 2-amino-3,5-dibromopyrazine followed by nitrosation to form the desired pyrazolo[1,5-a][1,3,5]triazine derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced forms with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Anticancer Agents: Some derivatives have shown potential as anticancer agents by inhibiting specific kinases involved in cell proliferation.
Antiviral Agents: The compound has been explored for its antiviral properties, particularly against influenza and other viral infections.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have applications in fluorescence and optical materials.
Triazolo[1,5-a][1,3,5]triazines: These derivatives are explored for their energetic properties and potential use as explosives.
Uniqueness:
Electronic Properties: Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has unique electronic properties that make it suitable for specific catalytic and medicinal applications.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives highlights its versatility in synthetic chemistry.
Propiedades
Número CAS |
71680-61-0 |
|---|---|
Fórmula molecular |
C5H6N6 |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-9-3-1-2-8-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10) |
Clave InChI |
XSCVJHCFMXPRNY-UHFFFAOYSA-N |
SMILES |
C1=C2N=C(N=C(N2N=C1)N)N |
SMILES canónico |
C1=C2N=C(N=C(N2N=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















